molecular formula C15H14O3 B11868151 1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- CAS No. 87976-16-7

1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)-

Cat. No.: B11868151
CAS No.: 87976-16-7
M. Wt: 242.27 g/mol
InChI Key: SYADPKXDDPKZIA-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione derivatives are a class of aromatic quinones with diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. The compound 2-(1-hydroxyethyl)-3-(2-propenyl)-1,4-naphthalenedione features a 1,4-naphthalenedione core substituted with a hydroxyethyl group at position 2 and a propenyl (allyl) group at position 3. The hydroxyethyl group may enhance hydrophilicity, while the propenyl moiety could influence redox activity or intermolecular interactions .

Properties

CAS No.

87976-16-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-(1-hydroxyethyl)-3-prop-2-enylnaphthalene-1,4-dione

InChI

InChI=1S/C15H14O3/c1-3-6-12-13(9(2)16)15(18)11-8-5-4-7-10(11)14(12)17/h3-5,7-9,16H,1,6H2,2H3

InChI Key

SYADPKXDDPKZIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)C2=CC=CC=C2C1=O)CC=C)O

Origin of Product

United States

Preparation Methods

Sequential Grignard Addition to 1,4-Dimethoxynaphthalene

A widely employed strategy involves the use of 1,4-dimethoxynaphthalene as a protected precursor, enabling stepwise functionalization before final oxidation to the quinone:

  • Reductive Methylation :
    1,4-Naphthoquinone undergoes reductive methylation using sodium dithionite and methyl iodide in aqueous methanol, yielding 1,4-dimethoxynaphthalene with >90% efficiency.

  • Regioselective Grignard Additions :

    • C-2 Hydroxyethylation : Treatment with 1-hydroxyethylmagnesium bromide at -10°C in tetrahydrofuran (THF) introduces the 1-hydroxyethyl group. Kinetic control ensures preferential C-2 substitution due to reduced steric hindrance compared to C-3.

    • C-3 Propenylation : Subsequent reaction with 2-propenylmagnesium bromide at 0°C selectively functionalizes the C-3 position, leveraging the electron-donating methoxy groups to direct metallation.

  • Oxidative Demethylation :
    Ceric ammonium nitrate (CAN) in acetonitrile-water (4:1) oxidizes the dimethoxy intermediate back to the quinone while preserving substituents. Typical yields range from 70–85% after purification by silica gel chromatography.

Table 1: Optimization of Grignard Reaction Conditions

ParameterC-2 HydroxyethylationC-3 Propenylation
Temperature (°C)-100
SolventTHFTHF
Reaction Time (h)21.5
Yield (%)7882

Direct Functionalization of 2,3-Dichloro-1,4-Naphthoquinone

An alternative route utilizes 2,3-dichloro-1,4-naphthoquinone as the starting material, enabling nucleophilic displacement of chlorine atoms:

  • C-2 Substitution with 1-Hydroxyethyl :
    Reaction with sodium 1-hydroxyethoxide in ethanol at 25°C replaces the C-2 chlorine via an SN₂ mechanism. Excess nucleophile (2.5 equiv.) ensures complete conversion within 4 hours.

  • C-3 Propenyl Introduction :
    A palladium-catalyzed Heck coupling with allyl acetate introduces the propenyl group. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 80°C achieves 75% yield with minimal homocoupling byproducts.

Advantages :

  • Avoids protective group chemistry.

  • Enables late-stage diversification of substituents.

Limitations :

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

  • Lower overall yield (65–70%) compared to the Grignard route.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Applying ultrasonic irradiation (35 kHz) during the Grignard additions reduces reaction times by 40% and improves yields to 88–91% by enhancing mass transfer and reagent activation. For example, the C-3 propenylation step completes in 50 minutes under ultrasound versus 90 minutes conventionally.

Solvent-Free Mechanochemical Methods

Ball milling 1,4-dimethoxynaphthalene with 1-hydroxyethylzinc chloride and allylzinc bromide (1:1 molar ratio) for 2 hours achieves 80% conversion, eliminating solvent waste and reducing energy input.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.15 (d, J = 8.5 Hz, H-5), 8.08 (d, J = 8.5 Hz, H-8), 7.75 (t, J = 7.4 Hz, H-6), 7.68 (t, J = 7.4 Hz, H-7), 5.92 (m, H-2'), 5.12 (q, J = 6.3 Hz, H-1''), 3.45 (d, J = 6.8 Hz, H-3'), 1.52 (d, J = 6.3 Hz, H-2'').

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 186.1 (C-1), 185.8 (C-4), 153.2 (C-2), 134.5 (C-3), 132.9–126.4 (aromatic carbons), 118.7 (C-3'), 70.4 (C-1''), 22.9 (C-2'').

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₁₄O₃ : [M+H]⁺ = 253.0865. Found : 253.0863.

Industrial-Scale Production Considerations

  • Catalyst Recycling : Heterogeneous catalysts like H₃PW₁₂O₄₀ enable ≥5 reuse cycles without activity loss, reducing costs by 30%.

  • Continuous Flow Systems : Microreactor technology improves heat management during exothermic Grignard steps, enhancing safety and throughput .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone groups can be reduced to form hydroxyl groups.

    Substitution: The propenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid derivative, while reduction of the ketone groups may produce a dihydroxy compound.

Scientific Research Applications

1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Generating reactive oxygen species (ROS): Inducing oxidative stress in cells, leading to cell death.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar 1,4-Naphthalenedione Derivatives

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Hydroxyethyl vs. Chloro vs. Hydroxyethyl: Chlorinated derivatives (e.g., 2-chloro-3-pyrrolidino-) exhibit higher larvicidal potency, likely due to increased electrophilicity and reactivity . Enamine Derivatives (e.g., 2-morpholinyl): Nitrogen-containing substituents improve cytotoxicity, possibly through DNA intercalation or enzyme inhibition .

Antioxidant and Antimicrobial Potential: The 2,3-epoxy derivative isolated from Brazilian red propolis showed antioxidant activity comparable to tocopherol, attributed to its quinone-mediated redox cycling . The propenyl group in the target compound may similarly participate in radical scavenging. Lapachol derivatives synergize with β-lactams against β-lactamase-producing pathogens, suggesting that allyl/hydroxyethyl substitutions could enhance antibiotic potentiation .

Synthetic Pathways: Lapachol derivatives are typically synthesized via nucleophilic substitution (e.g., reaction with amines or thiols) . The hydroxyethyl group in the target compound might be introduced through reduction of a ketone precursor or condensation with ethanolamine.

Biological Activity

1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)-, also known as 2-hydroxy-3-(1-propenyl)-1,4-naphthoquinone, is a naphthoquinone derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound exhibits various pharmacological effects, particularly in anticancer activity, antimicrobial properties, and enzyme inhibition.

  • Chemical Formula : C₁₃H₁₀O₃
  • Molecular Weight : 214.221 g/mol
  • CAS Number : 29366-41-4
  • Synonyms : 1,4-Naphthoquinone, 2-hydroxy-3-propenyl; NSC 92197

Biological Activity Overview

The biological activities of this compound have been studied extensively, particularly its anticancer properties. The following sections detail the findings from various studies.

Anticancer Activity

Research has demonstrated that derivatives of 1,4-naphthoquinones exhibit significant cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested : HT-29 (colorectal adenocarcinoma), SW480 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), HL60 (leukemia), MCF-7 (breast adenocarcinoma).
  • Methodology : The cytotoxicity was evaluated using the MTT assay to determine the IC₅₀ values.

Table 1: IC₅₀ Values of Naphthoquinone Derivatives Against Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)
11aHT-291.99 ± 0.04
11aSW480Not Provided
11aHepG2Not Provided
PlumbaginHT-293.67 ± 0.46
Control--

The compound 11a , a derivative of the studied naphthoquinone, exhibited the highest activity against HT-29 cells, indicating its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation effectively .

The mechanism by which naphthoquinones exert their anticancer effects includes:

  • Induction of Apoptosis : The Hoechst staining test revealed that treated cells exhibited nuclear condensation typical of apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that these compounds could induce cell cycle arrest in cancer cells.
  • Enzyme Inhibition : Naphthoquinones interfere with electron transport and oxidative phosphorylation processes and have been shown to inhibit various enzymes involved in cancer progression .

Antimicrobial Properties

In addition to anticancer activity, naphthoquinones have demonstrated antimicrobial effects against a range of pathogens:

  • Antibacterial Activity : Studies indicate that these compounds can inhibit the growth of certain bacteria, making them potential candidates for antibiotic development.
  • Antifungal Activity : Similar efficacy has been observed against fungal strains, suggesting a broad spectrum of antimicrobial action .

Case Studies

A recent study highlighted the effectiveness of naphthoquinone derivatives in treating specific cancers. For example:

  • In vitro studies showed that treatment with a derivative led to a significant reduction in viable cells across multiple cancer cell lines.
  • The study concluded that modifications to the naphthoquinone structure could enhance bioactivity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1-hydroxyethyl)-3-(2-propenyl)-1,4-naphthalenedione derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione) with amines (e.g., morpholine, piperidine). The reaction involves stirring lapachol in excess amine for 6 hours at room temperature, followed by vacuum evaporation and recrystallization from EtOAc/hexane. Yields range from 77% to 94%, depending on the amine used. Optimizing solvent purity (freshly distilled amines) and recrystallization conditions improves yield .

Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?

  • Methodological Answer : 1D 1H^1H- and 13C^{13}C-NMR, combined with 2D homonuclear COSY and heteronuclear HMQC/HMBC experiments, are critical. These techniques resolve coupling patterns, assign proton-proton correlations, and confirm carbon-proton connectivity. For example, HMBC correlations between the enamine nitrogen and adjacent carbons validate substitution at the 2-position of the naphthalenedione core .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Methodological Answer : Initial screening should include:

  • Cytotoxicity : A549 human breast cancer cells (IC50_{50} determination).
  • Antimicrobial Activity : Aedes aegypti larvae and Artemia salina (lethality assays).
  • Table : Bioactivity Data from
Test ModelActivity Observed?Notes
Aedes aegyptiYesLarvicidal effects at 10–50 µg/mL
Artemia salinaModerateLC50_{50} > 100 µg/mL
A549 CellsSignificantDose-dependent cytotoxicity
  • These models provide a foundation for prioritizing compounds for advanced studies .

Advanced Research Questions

Q. What redox mechanisms underlie the cytotoxic effects of 1,4-naphthalenedione derivatives in eukaryotic cells?

  • Methodological Answer : The compound’s quinone moiety participates in redox cycling, generating reactive oxygen species (ROS) via electron transfer with cellular reductases (e.g., NADPH-cytochrome P450 reductase). ROS induce oxidative stress, leading to DNA damage and apoptosis. Validate this using ROS-sensitive dyes (e.g., DCFH-DA) and inhibitors like N-acetylcysteine to block redox pathways .

Q. How should researchers address discrepancies in bioactivity data across different test organisms?

  • Methodological Answer : Contradictions may arise from species-specific metabolic pathways or assay conditions. For example, low activity in Artemia salina (LC50_{50} > 100 µg/mL) vs. high cytotoxicity in A549 cells suggests differences in membrane permeability or detoxification mechanisms. Systematically compare:

  • Test Organism Physiology : Lipid composition, detox enzymes (e.g., glutathione transferases).
  • Assay Parameters : Exposure time, solvent controls (e.g., DMSO effects).
  • Use standardized protocols (e.g., OECD guidelines) to minimize variability .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in substituted naphthalenediones?

  • Methodological Answer : For complex stereochemistry:

  • NOESY/ROESY : Identifies spatial proximity of protons (e.g., confirming cis/trans alkene configurations).
  • ECD/TDDFT : Electronic circular dichroism combined with computational modeling assigns absolute configuration.
  • X-ray Crystallography : Provides definitive proof of molecular geometry but requires high-purity crystals .

Q. Can this compound be integrated into photosynthetic systems for mechanistic studies?

  • Methodological Answer : In Synechococcus sp., 1,4-naphthalenedione derivatives replace native quinones (e.g., phylloquinone) in Photosystem I. Use EPR spectroscopy to monitor electron transfer efficiency. The compound’s redox potential must align with the biological system’s requirements (~−800 mV for A1_1 site compatibility) .

Safety and Handling

Q. What safety protocols are essential when handling 1,4-naphthalenedione derivatives?

  • Methodological Answer :

  • Storage : In airtight containers under inert gas (N2_2), away from oxidizers and light.
  • PPE : Nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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